

(2-Ethylpyridin-4-yl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Ethylpyridin-4-yl)boronic acid

Cat. No.: B145776

[Get Quote](#)

(2-Ethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound that serves as a valuable building block in organic synthesis, particularly in the realm of drug discovery and development. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides an in-depth overview of its synonyms, chemical identifiers, a representative synthetic protocol, and its role in synthetic workflows.

Core Identifiers and Synonyms

For researchers and scientists, accurate identification of chemical compounds is paramount. The following table summarizes the key identifiers and common synonyms for **(2-Ethylpyridin-4-yl)boronic acid**, ensuring clarity and precision in experimental design and data reporting.[\[1\]](#) [\[2\]](#)

Identifier Type	Value
IUPAC Name	(2-ethyl-4-pyridinyl)boronic acid
CAS Number	1189545-99-0
PubChem CID	23546914
Molecular Formula	C ₇ H ₁₀ BNO ₂
Molecular Weight	150.97 g/mol
InChI	InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3
InChIKey	CBMFWKBCFLYDDG-UHFFFAOYSA-N
SMILES	CCC1=NC=CC(B(O)O)=C1
Synonyms	2-ETHYLPYRIDINE-4-BORONIC ACID, 2-Ethyl-4-pyridinyl-boronic Acid, (2-ethyl-4-pyridyl)boronic acid, B-(2-ethyl-4-pyridinyl)-Boronic acid

Synthetic Methodology: A Representative Protocol

The synthesis of pyridinylboronic acids often involves a halogen-metal exchange followed by borylation.^[3] While a specific detailed protocol for **(2-Ethylpyridin-4-yl)boronic acid** is not readily available in the public domain, the following procedure for a structurally analogous compound, (4-Methoxypyridin-2-yl)boronic acid, illustrates the general principles and can be adapted by skilled chemists.^[4] This two-step process begins with the synthesis of a brominated pyridine intermediate, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.

Step 1: Synthesis of 2-Bromo-4-ethylpyridine (Intermediate)

A directed ortho-metalation approach can be employed for the regioselective bromination of 4-ethylpyridine.

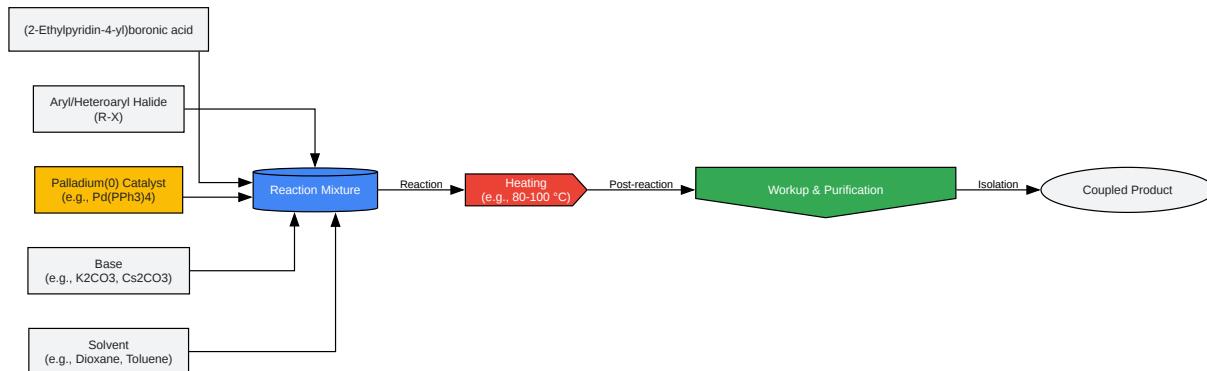
Procedure:

- To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.
- Slowly add 4-ethylpyridine to the LDA solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours to ensure complete metalation.
- Add a solution of a bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, in THF dropwise.
- Allow the reaction mixture to warm slowly to room temperature overnight.
- Quench the reaction by carefully adding water at 0 °C.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation to yield 2-bromo-4-ethylpyridine.

Step 2: Synthesis of (2-Ethylpyridin-4-yl)boronic acid

This step involves a lithium-halogen exchange with the brominated intermediate, followed by trapping with a borate ester.

Procedure:


- Dissolve 2-bromo-4-ethylpyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
- Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C to facilitate the lithium-halogen exchange.
- Slowly add triisopropyl borate to the reaction mixture.

- Allow the reaction to stir at -78 °C for another 2-3 hours and then let it warm to room temperature overnight.
- Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) at 0 °C and stir for 1 hour.
- Adjust the pH of the aqueous layer to be slightly basic with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent.
- Acidify the aqueous layer again to a slightly acidic pH.
- Extract the product into an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **(2-Ethylpyridin-4-yl)boronic acid**.
- The product can be further purified by recrystallization or chromatography.

Application in Suzuki-Miyaura Cross-Coupling

(2-Ethylpyridin-4-yl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.^{[5][6]} This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.^{[5][6]}

The general workflow for a Suzuki-Miyaura coupling reaction involving **(2-Ethylpyridin-4-yl)boronic acid** is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key components and steps in a typical Suzuki-Miyaura coupling. The **(2-Ethylpyridin-4-yl)boronic acid**, along with an aryl or heteroaryl halide, a palladium catalyst, a base, and a solvent are combined. The mixture is then heated to drive the reaction to completion. Following the reaction, a standard workup and purification procedure is performed to isolate the desired coupled product. The versatility of this reaction allows for the synthesis of a wide array of complex molecules, making **(2-Ethylpyridin-4-yl)boronic acid** a valuable tool for medicinal chemists and drug development professionals.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Ethylpyridin-4-yl)boronic acid | C7H10BNO2 | CID 23546914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1189545-99-0|(2-Ethylpyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. nbino.com [nbino.com]
- 6. nbino.com [nbino.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Ethylpyridin-4-yl)boronic acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145776#2-ethylpyridin-4-yl-boronic-acid-synonyms-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com